REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:15])=[C:4]([F:14])[C:5]([F:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]=12.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC.CO>>[CH3:8][O:10][C:11](=[O:12])[C:6]1[C:5]([F:13])=[C:4]([F:14])[C:3]([F:15])=[C:2]([F:1])[CH:7]=1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was reacted at 140° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1F)F)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 92.3% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |